molecular formula C13H10ClNO B1392221 3-(2-Chlorobenzoyl)-4-methylpyridine CAS No. 1187168-67-7

3-(2-Chlorobenzoyl)-4-methylpyridine

Cat. No. B1392221
CAS RN: 1187168-67-7
M. Wt: 231.68 g/mol
InChI Key: UQYOUGGOCYKXAX-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorobenzoyl)-4-methylpyridine” is a derivative of benzoyl chloride, specifically 3-chlorobenzoyl chloride . Benzoyl chloride is an aromatic compound often used in organic chemistry .


Synthesis Analysis

While specific synthesis methods for “3-(2-Chlorobenzoyl)-4-methylpyridine” are not available, chlorobenzoyl chloride can be produced by chlorination of benzoyl chloride at controlled temperatures .

Scientific Research Applications

Pharmacological Research Analgesic and Anti-Inflammatory Properties

The structure of “3-(2-Chlorobenzoyl)-4-methylpyridine” suggests potential pharmacological applications. Compounds with similar benzoyl groups have been studied for their analgesic and anti-inflammatory properties. For example, zinc(II) complexes with salicylaldehyde 2-chlorobenzoyl hydrazone have been synthesized and evaluated as drug candidates .

Photochemical Synthesis

The compound may also be used in photochemical synthesis processes. Photo-induced reductive Heck cyclization of indoles, which tolerates various functional groups, could potentially be applied to or studied using “3-(2-Chlorobenzoyl)-4-methylpyridine” due to its structural compatibility with such reactions .

Organic Synthesis Intermediates

Given its structural features, “3-(2-Chlorobenzoyl)-4-methylpyridine” could serve as an intermediate in the synthesis of more complex organic molecules. It may be involved in the functionalization of natural product analogues or the creation of polycyclic compounds .

4. Material Science: Ligand for Metal Complexes The compound might act as a ligand for metal complexes in material science research, influencing the properties of the resultant materials .

Safety and Hazards

3-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2-Chlorobenzoyl)-4-methylpyridine” are not available, there is ongoing research into the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics .

properties

IUPAC Name

(2-chlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYOUGGOCYKXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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